

(Z)-Akuammidine: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Technical Guide on the Core Properties, Experimental Evaluation, and Signaling Mechanisms of **(Z)-Akuammidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a naturally occurring indole alkaloid with the CAS number 113973-31-2 and the molecular formula C21H24N2O3.[1][2][3][4][5] This technical guide provides a comprehensive overview of (Z)-Akuammidine, focusing on its physicochemical properties, pharmacological activity at opioid receptors, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound.

Physicochemical Properties

(Z)-Akuammidine is an indole alkaloid found in plants such as Gelsemium elegans and is notably extracted from the seeds of the West African tree Picralima nitida.[2][3][6]



Property	Value	Source
CAS Number	113973-31-2	[1][2][3][4][5]
Molecular Formula	C21H24N2O3	[1][2][3][4][5]
Molecular Weight	352.43 g/mol	[5]
Synonyms	(19Z)-Rhazine	[4][5]

Pharmacological Activity at Opioid Receptors

(Z)-Akuammidine exhibits a notable affinity for opioid receptors, with a preference for the μ-opioid receptor (MOR).[6][7] Its activity at these receptors has been characterized through various in vitro and in vivo studies, which are detailed in the subsequent sections.

Opioid Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of **(Z)-Akuammidine**, these assays have been performed using cell membranes expressing recombinant human opioid receptors.

Receptor	Radioligand	Ki (μM)
μ-opioid (MOR)	[³H]DAMGO	0.32
δ-opioid (DOR)	[³H]DPDPE	-
к-opioid (KOR)	[³H]U69,593	-

Data from Creed et al. (2020)[2]

Functional Activity at Opioid Receptors

The functional consequence of **(Z)-Akuammidine** binding to opioid receptors has been assessed through assays that measure G-protein activation and downstream signaling events.



Assay	Receptor	IC50 (μM)	Emax (%)
cAMP Inhibition	μ-opioid (MOR)	3.14	-

Data from Creed et al. (2020)[8]

In studies on a series of akuamma alkaloids, **(Z)-Akuammidine** (referred to as akuammidine in the study) showed minimal recruitment of β -arrestin 2 at the μ -opioid receptor at the highest concentrations tested, with potencies too weak to calculate bias factors.[2][4]

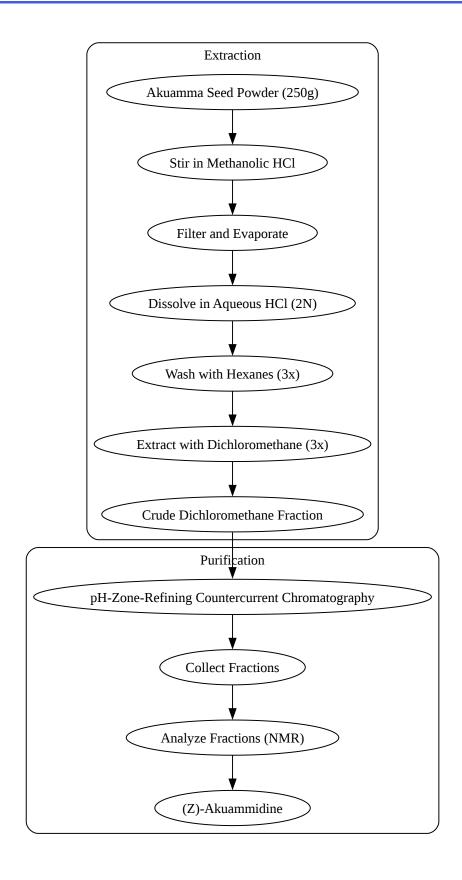
Experimental Protocols

This section provides detailed methodologies for the isolation of **(Z)-Akuammidine** and for conducting key in vitro and in vivo assays to characterize its pharmacological properties.

Isolation of (Z)-Akuammidine from Picralima nitida Seeds

A detailed protocol for the isolation of akuammidine from Picralima nitida seeds has been described, employing pH-zone-refining countercurrent chromatography (pHZR-CCC) for efficient separation of the alkaloids.





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Caption: Workflow for radioligand binding assay.



Protocol:

- Assay Setup: In a 96-well plate, combine cell membranes expressing the opioid receptor of interest, a specific radioligand (e.g., [3H]DAMGO for MOR), and varying concentrations of (Z)-Akuammidine.
- Incubation: Incubate the plates to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of **(Z)-Akuammidine** to inhibit the production of cyclic AMP (cAMP) following opioid receptor activation.

Protocol:

- Cell Culture: Use HEK-293 cells stably expressing the opioid receptor of interest and a cAMP biosensor (e.g., GloSensor).
- Compound Treatment: Treat the cells with varying concentrations of (Z)-Akuammidine in the presence of forskolin (an adenylyl cyclase activator).
- Signal Detection: Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration.
- Data Analysis: Plot the luminescence signal against the log of the (Z)-Akuammidine concentration to generate a dose-response curve and determine the IC50 value. [2]

β-Arrestin Recruitment Assay



This assay determines the ability of **(Z)-Akuammidine** to promote the interaction between the activated opioid receptor and β -arrestin.

Protocol:

- Assay Principle: Utilize an enzyme fragment complementation assay (e.g., PathHunter)
 where the opioid receptor is tagged with one enzyme fragment and β-arrestin is tagged with
 the complementary fragment.
- Cell Treatment: Treat cells co-expressing the tagged receptor and β-arrestin with varying concentrations of (Z)-Akuammidine.
- Signal Measurement: Upon receptor activation and β-arrestin recruitment, the enzyme fragments come into proximity, reconstituting a functional enzyme that acts on a substrate to produce a chemiluminescent signal. [2][9][10][11]4. Data Analysis: Quantify the luminescence to determine the extent of β-arrestin recruitment and generate a doseresponse curve.

In Vivo Analgesic Assays

The analgesic effects of **(Z)-Akuammidine** can be evaluated in animal models using the hot plate and tail flick tests.

3.5.1. Hot Plate Test This test measures the response of an animal to a thermal stimulus, reflecting supraspinal analysesic mechanisms.

Protocol:

- Acclimatization: Acclimatize the animals (e.g., mice) to the testing environment.
- Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain response (e.g., paw licking or jumping) on a heated surface (e.g., 55°C).
- Drug Administration: Administer (Z)-Akuammidine subcutaneously at various doses. [1]4.
 Post-treatment Measurement: Measure the response latency at specific time points after drug administration. [1]5. Data Analysis: Calculate the maximum possible effect (%MPE) and generate dose-response curves.



3.5.2. Tail Flick Test This test assesses the spinal reflex to a thermal stimulus.

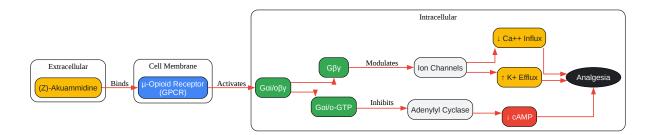
Protocol:

- Animal Restraint: Gently restrain the animal.
- Baseline Latency: Measure the baseline time it takes for the animal to flick its tail away from a focused beam of heat.
- Drug Administration: Administer (Z)-Akuammidine subcutaneously at various doses. [1]4.
 Post-treatment Latency: Measure the tail flick latency at predetermined intervals after drug administration. [1]5. Data Analysis: Analyze the data to determine the analgesic effect and construct dose-response curves.

Signaling Pathway

(**Z**)-Akuammidine, as an agonist at the μ -opioid receptor, is expected to initiate a signaling cascade typical of Gi/o-coupled G-protein coupled receptors (GPCRs).

μ-Opioid Receptor Signaling Pathway



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Caption: Simplified μ -opioid receptor signaling cascade.

Upon binding of **(Z)-Akuammidine** to the μ -opioid receptor, the associated Gi/o protein is activated. The G α subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The G $\beta\gamma$ subunit can modulate ion channels, typically leading to an increase in potassium efflux and a decrease in calcium influx. These events collectively result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects.

Conclusion

(Z)-Akuammidine is a promising natural product with well-characterized interactions at opioid receptors. This technical guide provides a foundational understanding of its properties and the experimental methodologies used for its study. Further research into its detailed signaling profile, including potential for biased agonism, and its in vivo efficacy and safety will be critical in evaluating its full therapeutic potential.

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